4,6-Dimethylpiperidine-2-carboxylic acid, cis
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Overview
Description
4,6-Dimethylpiperidine-2-carboxylic acid, cis, is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpiperidine-2-carboxylic acid, cis, involves several steps. One common method includes the acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, catering to the high demand for piperidine-containing compounds in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpiperidine-2-carboxylic acid, cis, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,6-Dimethylpiperidine-2-carboxylic acid, cis, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpiperidine-2-carboxylic acid, cis, involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors in the body. These interactions can modulate biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-Dimethylpiperidine-2-carboxylic acid, cis, include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant properties.
Evodiamine: An alkaloid with potential anticancer properties.
Matrine: Known for its anti-inflammatory effects.
Uniqueness
What sets this compound, apart from these similar compounds is its specific structural configuration and the unique biological activities it exhibits. Its cis configuration allows for distinct interactions with molecular targets, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7+/m0/s1 |
InChI Key |
BRCPKVKLLIOMQR-RRKCRQDMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](N[C@H](C1)C(=O)O)C |
Canonical SMILES |
CC1CC(NC(C1)C(=O)O)C |
Origin of Product |
United States |
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